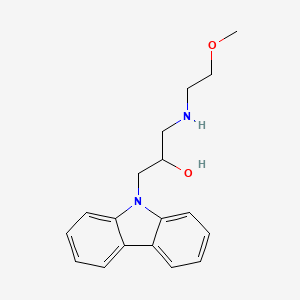

1-咔唑-9-基-3-(2-甲氧基乙基氨基)-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

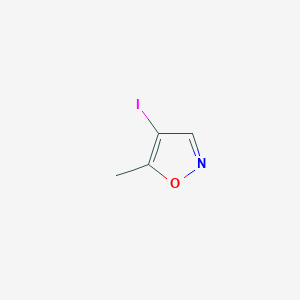

The compound "1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol" is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their unique photophysical and electrochemical properties.

Synthesis Analysis

The synthesis of carbazole derivatives typically involves condensation reactions. For instance, the synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was achieved through the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde in absolute ethanol, resulting in excellent yield . This suggests that a similar synthetic route could be employed for the synthesis of "1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol," potentially using 9-ethyl-9H-carbazole-3-carbaldehyde and an appropriate amine with a methoxy-ethyl group.

Molecular Structure Analysis

Carbazole derivatives often undergo computational studies to analyze their molecular structure. The Schiff base mentioned in the first paper underwent computational studies at the DFT/B3LYP/6-311++G(d) level of theory, including molecular electrostatic potential (MEP), Mulliken charge, IR-B3LYP, and structure optimization . These techniques could be applied to "1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol" to gain insights into its electronic structure and reactivity.

Chemical Reactions Analysis

Carbazole compounds can participate in various chemical reactions. The synthesis of glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers and polymers involved photopolymerization and dark polymerization, indicating that carbazole derivatives can be polymerized to form materials with specific properties . This implies that "1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol" may also be amenable to polymerization or other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. The glass-forming monomers and polymers based on 1,3-bis(carbazol-9-yl)propan-2-ol exhibited a range of molecular weights, optical and photophysical properties, electrochemical behavior, and thermal stability . These properties are crucial for applications in optoelectronic devices and materials science. The compound , "1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol," would likely exhibit similar properties, which could be tailored through synthetic modifications.

科学研究应用

有机发光应用

基于咔唑的分子在有机发光二极管(OLEDs)中有着突出的应用领域,与1-咔唑-9-基-3-(2-甲氧基乙基氨基)-丙醇密切相关。咔唑单元,特别是作为给体-受体(D-A)型材料结构时,表现出双极电荷传输特性。这些特性在热激活延迟荧光(TADF)应用和作为磷光 OLEDs 中的主体材料中至关重要。基于咔唑化合物的独特电光特性提供了在发光器件中改善性能和效率的可能性(Ledwon, 2019)。

合成和抗氧化活性

另一个重要的研究领域涉及咔唑生物碱的合成及其抗氧化活性评估。研究表明,咔唑生物碱,如卡尔奎诺斯坦A、卡巴佐马杜林A和卡巴佐马杜林B,表现出显著的抗氧化性能。特别是带有特定位置的羟基的酚基咔唑核在其抗氧化活性中起着至关重要的作用。这些发现表明咔唑衍生物在设计新型抗氧化剂方面具有潜力(Hieda, 2017)。

聚咔唑及其衍生物

对聚咔唑及其衍生物的研究受到了对各种应用中导电聚合物需求增加的推动,包括 OLEDs、电容器和存储器件。由于其出色的合成多样性和电子性能,基于咔唑的材料得到了广泛探索。通过化学和电化学聚合合成基于咔唑的聚合物的发展为它们在柔性和可穿戴电子设备中的应用开辟了新途径(Bekkar et al., 2020)。

属性

IUPAC Name |

1-carbazol-9-yl-3-(2-methoxyethylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-22-11-10-19-12-14(21)13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14,19,21H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCZRHTWUGFQOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389869 |

Source

|

| Record name | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |

CAS RN |

436088-68-5 |

Source

|

| Record name | α-[[(2-Methoxyethyl)amino]methyl]-9H-carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

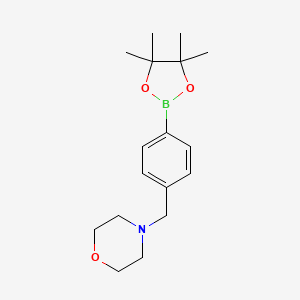

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)

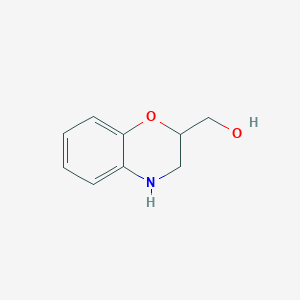

![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)

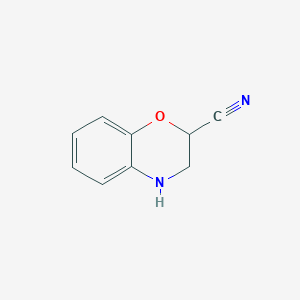

![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)